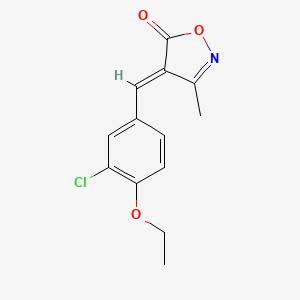![molecular formula C15H14N2O5 B11607179 methyl (2E)-2-({5-[4-(methoxycarbonyl)phenyl]furan-2-yl}methylidene)hydrazinecarboxylate](/img/structure/B11607179.png)
methyl (2E)-2-({5-[4-(methoxycarbonyl)phenyl]furan-2-yl}methylidene)hydrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 4-{5-[(E)-{[(METHOXYCARBONYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOATE is a complex organic compound that features a furan ring and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{5-[(E)-{[(METHOXYCARBONYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOATE typically involves multiple steps, including the formation of the furan ring and the subsequent attachment of the benzoate ester. Common synthetic routes may involve the use of reagents such as methoxycarbonyl chloride and furan derivatives under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
METHYL 4-{5-[(E)-{[(METHOXYCARBONYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced to modify the functional groups attached to the furan ring.
Substitution: The benzoate ester can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction could lead to the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
METHYL 4-{5-[(E)-{[(METHOXYCARBONYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which METHYL 4-{5-[(E)-{[(METHOXYCARBONYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOATE exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other furan derivatives and benzoate esters that share structural features with METHYL 4-{5-[(E)-{[(METHOXYCARBONYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOATE. Examples include:
- METHYL 4-{5-[(E)-{[(METHOXYCARBONYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOATE analogs with different substituents on the furan ring.
- Other benzoate esters with varying functional groups.
Uniqueness
The uniqueness of METHYL 4-{5-[(E)-{[(METHOXYCARBONYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOATE lies in its specific combination of functional groups and the resulting chemical properties
Propiedades
Fórmula molecular |
C15H14N2O5 |
|---|---|
Peso molecular |
302.28 g/mol |
Nombre IUPAC |
methyl 4-[5-[(E)-(methoxycarbonylhydrazinylidene)methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C15H14N2O5/c1-20-14(18)11-5-3-10(4-6-11)13-8-7-12(22-13)9-16-17-15(19)21-2/h3-9H,1-2H3,(H,17,19)/b16-9+ |
Clave InChI |
NLZXWJXWRCPWMK-CXUHLZMHSA-N |
SMILES isomérico |
COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=N/NC(=O)OC |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Cyclohexylamino)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11607111.png)
![ethyl (5E)-5-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11607113.png)
![1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11607122.png)
![N-cyclopentyl-6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11607130.png)
![4-(4-butoxyphenyl)-3-hydroxy-1-(propan-2-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11607142.png)
![(4E)-4-{3-bromo-4-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B11607150.png)
![3'-Methyl 5'-prop-2-en-1-yl 2'-amino-6'-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11607151.png)
![5-cyano-N-(2-methoxyphenyl)-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11607161.png)
![ethyl {[3-acetyl-1-(2-chlorophenyl)-2-methyl-1H-indol-5-yl]oxy}acetate](/img/structure/B11607173.png)
![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B11607177.png)
![ethyl [(4-benzyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclopentan]-1-yl)sulfanyl]acetate](/img/structure/B11607181.png)
![5-(2,3-dimethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B11607189.png)

